(4-(tert-Butylcarbamoyl)-3-fluorophenyl)boronic acid
Overview
Description
(4-(tert-Butylcarbamoyl)-3-fluorophenyl)boronic acid is a boronic acid derivative with the molecular formula C11H15BFNO3. It is a solid compound with a molecular weight of 221.06 g/mol. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(tert-Butylcarbamoyl)-3-fluorophenyl)boronic acid typically involves the reaction of 3-fluorophenylboronic acid with tert-butylcarbamoyl chloride under suitable reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: (4-(tert-Butylcarbamoyl)-3-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic acid derivatives.
Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Borates: Resulting from further oxidation of boronic esters.
Substitution Products: Various nucleophilic substitution products can be formed depending on the nucleophile used.
Scientific Research Applications
(4-(tert-Butylcarbamoyl)-3-fluorophenyl)boronic acid is widely used in scientific research due to its versatility in chemical reactions. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The compound is also used in the development of new chemical methodologies and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which (4-(tert-Butylcarbamoyl)-3-fluorophenyl)boronic acid exerts its effects depends on the specific reaction it is involved in. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic acid group facilitates the formation of carbon-carbon bonds by reacting with halides or pseudohalides in the presence of a palladium catalyst.
Molecular Targets and Pathways:
Suzuki-Miyaura Cross-Coupling: The compound acts as a coupling partner in the formation of biaryls, which are important in medicinal chemistry.
Boronic Acid Reactions: The boronic acid group can interact with various biological targets, making it useful in drug discovery and development.
Comparison with Similar Compounds
Phenylboronic acid
4-tert-Butylcatechol
3-Fluorophenylboronic acid
4-(tert-Butylcarbamoyl)phenylboronic acid
Properties
IUPAC Name |
[4-(tert-butylcarbamoyl)-3-fluorophenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)8-5-4-7(12(16)17)6-9(8)13/h4-6,16-17H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJHFZWCZVEKGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NC(C)(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660181 | |
Record name | [4-(tert-Butylcarbamoyl)-3-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-18-6 | |
Record name | [4-(tert-Butylcarbamoyl)-3-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(tert-Butylcarbamoyl)-3-fluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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